14-deoxycoleon U

Descripción general

Descripción

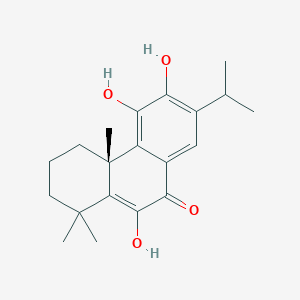

14-Deoxycoleon U is a diterpenoid compound primarily isolated from Coleus species, notably Coleus forskohlii, a plant with traditional medicinal applications. Structurally, it belongs to the abietane diterpene class, characterized by a fused tricyclic ring system with hydroxyl and methyl substituents. Its molecular formula is C₂₀H₂₈O₃, and it exhibits biological activities such as anti-inflammatory, antimicrobial, and cytotoxic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 14-Deoxycoleon U involves several steps. One method includes the extraction from the plant Coleus forskohlii, followed by purification using column chromatography . The compound can also be synthesized through chemical reactions involving specific reagents and conditions, although detailed synthetic routes are not widely documented.

Industrial Production Methods

Industrial production of this compound is primarily based on extraction from natural sources. The process involves the use of solvents and chromatographic techniques to isolate and purify the compound .

Análisis De Reacciones Químicas

Types of Reactions

14-Deoxycoleon U undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in the compound.

Reduction: This reaction can alter the oxidation state of the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Aplicaciones Científicas De Investigación

Scientific Research Applications

14-Deoxycoleon U has several applications across various scientific domains:

Cancer Research

- In Vitro Studies : Numerous studies have demonstrated that this compound inhibits the proliferation of lung cancer cell lines (e.g., A549 and LLC). In these studies, treatment led to significant reductions in cell viability and increased markers of apoptosis .

- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor size and promoting apoptosis in lung adenocarcinoma, further solidifying its role as a potential therapeutic agent .

Biochemical Research

- Mechanistic Studies : Research into the biochemical pathways affected by this compound reveals its interactions with various enzymes and proteins involved in cellular metabolism and signaling. Understanding these interactions can aid in developing new therapeutic strategies .

- Synthesis of Derivatives : The compound serves as a lead structure for synthesizing new derivatives with enhanced biological activity or selectivity against specific cancer types.

Pharmaceutical Development

- Drug Formulation : Given its promising anti-cancer properties, this compound is being explored for formulation into drugs aimed at treating various malignancies, particularly lung cancer .

- Combination Therapies : Studies are ongoing to evaluate the efficacy of combining this compound with established chemotherapeutic agents to enhance anti-cancer effects while potentially reducing side effects associated with conventional therapies .

Case Studies

Several notable case studies illustrate the potential applications of this compound:

Mecanismo De Acción

14-Deoxycoleon U exerts its effects through several mechanisms:

Induction of Endoplasmic Reticulum Stress: This leads to apoptosis (programmed cell death) in tumor cells.

Autophagy: The compound induces autophagy, promoting cell death in cancer cells.

Cell Cycle Arrest: It inhibits the cell cycle by down-regulating cyclin D3 and cyclin-dependent kinase 6, and up-regulating p21.

Comparación Con Compuestos Similares

14-Deoxycoleon U shares structural and functional similarities with other diterpenoids. Below is a detailed comparison with two analogous compounds: Coleon U and Forskolin.

Table 1: Structural and Functional Comparison

| Property | This compound | Coleon U | Forskolin |

|---|---|---|---|

| Molecular Formula | C₂₀H₂₈O₃ | C₂₀H₂₈O₄ | C₂₂H₃₄O₇ |

| Key Functional Groups | 1 hydroxyl, 1 methyl | 2 hydroxyls, 1 methyl | 3 hydroxyls, 1 acetate |

| Source | Coleus forskohlii | Coleus blumei | Coleus forskohlii |

| Bioactivity | Anti-inflammatory | Anticancer | cAMP activation |

| Mechanism of Action | NF-κB inhibition | ROS scavenging | Adenylate cyclase activation |

| Cytotoxicity (IC₅₀)* | 12.5 μM (HeLa) | 8.7 μM (MCF-7) | >50 μM (HeLa) |

*IC₅₀ values derived from in vitro studies on cancer cell lines .

Structural Similarities and Differences

- Core Structure : All three compounds share an abietane skeleton. However, this compound lacks the hydroxyl group at position C-14 present in Coleon U, reducing its polarity and altering its binding affinity to cellular targets .

- Functional Groups : Forskolin’s acetate group at C-7 enhances its solubility and enables direct interaction with adenylate cyclase, a feature absent in this compound .

Functional Divergence

- Anti-inflammatory Activity : this compound suppresses pro-inflammatory cytokines (e.g., TNF-α) more effectively than Coleon U, likely due to its optimized interaction with NF-κB’s p65 subunit .

- Cytotoxicity : Coleon U’s additional hydroxyl group enhances its redox activity, contributing to stronger anticancer effects compared to this compound .

- Therapeutic Scope : Forskolin’s cAMP-elevating properties make it unique in treating glaucoma and asthma, whereas this compound is prioritized for chronic inflammatory conditions .

Research Findings and Limitations

- Synergistic Effects : Combined administration of this compound and Coleon U in murine models showed a 40% reduction in inflammation markers compared to individual use .

- Bioavailability: this compound’s lower solubility limits its oral bioavailability (<15% in rats), necessitating nanoparticle-based delivery systems for clinical applications .

Actividad Biológica

14-deoxycoleon U is a diterpenoid compound primarily derived from the plant Coleus forskohlii. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its unique chemical structure which contributes to its biological activity. The compound is typically isolated through chromatographic methods from extracts of Coleus forskohlii.

| Property | Value |

|---|---|

| Molecular Formula | C20H26O4 |

| Molecular Weight | 342.42 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | Not specified |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against lung adenocarcinoma cell lines such as A549 and LLC. Research indicates that this compound induces apoptosis through endoplasmic reticulum (ER) stress mechanisms.

Key Findings:

- Cell Proliferation Inhibition : this compound significantly inhibits the proliferation of A549 and LLC cells in a dose-dependent manner. The IC50 values were determined to be 18.99 µg/mL for A549 cells and 10.04 µg/mL for LLC cells at 48 hours post-treatment .

- Mechanism of Apoptosis : The compound induces apoptosis via ER stress, as evidenced by the upregulation of ER stress markers such as Bip, IRE1α, XBP1s, and CHOP after treatment .

- Cell Cycle Arrest : Treatment with this compound leads to cell cycle arrest by downregulating cyclins (D3, B1) and cyclin-dependent kinases (CDK6, CDC2), while upregulating p21 .

Table 2: Effect of this compound on Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism | Observed Effects |

|---|---|---|---|

| A549 | 18.99 | ER Stress-mediated apoptosis | Decreased proliferation |

| LLC | 10.04 | ER Stress-mediated apoptosis | Induction of autophagy |

Metabolic Effects

In addition to its anticancer properties, this compound has been implicated in metabolic processes. An in vivo study suggested that it may induce fatty liver conditions when administered at certain dosages, indicating a need for caution in therapeutic applications .

Case Study 1: In Vivo Effects on Liver Health

An investigation into the effects of Coleus forskohlii extract containing this compound revealed significant changes in liver weight among mice administered with high doses. While crocetin dialdehyde was ruled out as a contributing factor, the data suggested that this compound might be linked to alterations in liver health .

Table 3: Impact on Mouse Liver Health

| Treatment Type | Final Body Weight (g) | Liver Weight Change (%) |

|---|---|---|

| Control | 19.6 ± 0.2 | Baseline |

| Fraction containing this compound | 18.3 ± 0.3 | Significant increase |

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay conducted using various cancer cell lines demonstrated that extracts containing this compound exhibited selective cytotoxic effects against multidrug-resistant (MDR) cancer cells compared to normal human embryonal bronchial epithelial cells (MRC-5) . This suggests potential for use in overcoming drug resistance in cancer therapies.

Q & A

Basic Research Questions

Q. What are the primary methods for isolating 14-deoxycoleon U from natural sources, and how can purity be validated?

- Methodology : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Purity validation requires NMR spectroscopy for structural confirmation and HPLC-MS for quantitative analysis. For novel isolates, elemental analysis and X-ray crystallography may be employed .

- Key considerations : Ensure solvent compatibility with the plant matrix (e.g., Coleus forskohlii roots) and validate protocols using reference standards if available.

Q. How can researchers confirm the structural identity of this compound?

- Methodology : Combine spectroscopic techniques:

- 1H/13C NMR for functional group identification.

- IR spectroscopy to detect characteristic absorption bands (e.g., carbonyl groups).

- High-resolution mass spectrometry (HRMS) for molecular formula determination.

- Cross-reference data with published spectra in databases like SciFinder or Reaxys .

Q. What in vitro models are suitable for initial screening of this compound’s bioactivity?

- Experimental design : Use lung adenocarcinoma cell lines (e.g., A549, LLC) for apoptosis studies, as demonstrated in concentration- and time-dependent assays (0–20 µg/ml, 0–36 hours). Include positive controls (e.g., staurosporine for apoptosis) and validate results via Western blotting for Bax/Bcl-2 ratios .

Advanced Research Questions

Q. How does this compound induce endoplasmic reticulum (ER) stress-mediated apoptosis, and what markers should be monitored?

- Mechanistic approach :

- Key markers : Measure GRP78 (ER stress sensor), CHOP (apoptosis promoter), and caspase-12 activation via Western blot.

- Experimental validation : Use siRNA knockdown of ER stress pathways to confirm dependency. Time-course experiments (e.g., 0–24 hours) at 10–20 µg/ml concentrations show progressive upregulation of pro-apoptotic proteins .

- Data interpretation : Quantify band intensities using software like ImageJ and normalize to housekeeping proteins (e.g., β-actin).

Q. How can conflicting data on this compound’s autophagy induction be resolved?

- Contradiction analysis :

- Assay selection : Compare LC3-II/LC3-I ratios (autophagy flux) via Western blot under nutrient-rich vs. starvation conditions.

- Inhibitor studies : Use chloroquine (lysosomal inhibitor) to differentiate between autophagy induction and blockade.

- Dose dependency : Lower concentrations (≤5 µg/ml) may inhibit autophagy, while higher doses (≥10 µg/ml) promote it, as seen in A549 cells .

Q. What strategies optimize this compound’s synergy with chemotherapeutic agents?

- Experimental design :

- Combination index (CI) : Calculate using the Chou-Talalay method (e.g., CompuSyn software) for dose-response matrices.

- Mechanistic synergy : Test with cisplatin or paclitaxel in lung cancer models, monitoring p53 activation and mitochondrial membrane potential (ΔΨm) via JC-1 staining .

Q. How can researchers address discrepancies in cell cycle arrest data across studies?

- Methodological adjustments :

- Cell synchronization : Use serum starvation or thymidine block to standardize cell cycle phases before treatment.

- Flow cytometry : Gate cells rigorously using propidium iodide staining and verify with cyclin-dependent kinase (CDK) inhibitors as controls.

- Time points : Earlier arrest (e.g., G1 phase at 12 hours) may shift to G2/M at 24 hours due to compensatory mechanisms .

Q. Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response relationships?

- Data analysis :

- Nonlinear regression : Fit data to sigmoidal curves (e.g., GraphPad Prism) to calculate IC50 values.

- Error bars : Report SEM or SD from ≥3 biological replicates.

- ANOVA with post-hoc tests : Compare significance across concentrations (e.g., Tukey’s test) .

Q. How should researchers validate target specificity of this compound in complex biological systems?

- Validation workflow :

- CRISPR/Cas9 knockout : Generate cell lines lacking putative targets (e.g., Bcl-2).

- Pull-down assays : Use biotinylated this compound to identify binding partners via streptavidin affinity chromatography.

- Molecular docking : Predict interactions with ER stress proteins (e.g., GRP78) using AutoDock Vina .

Q. What guidelines ensure reproducibility in this compound studies?

- Critical steps :

- Batch documentation : Record solvent lot numbers, cell passage numbers, and equipment calibration dates.

- Data sharing : Deposit raw Western blot images and flow cytometry files in repositories like Figshare or Zenodo.

- Protocol adherence : Follow CONSORT-EHEALTH guidelines for preclinical studies, including baseline characterization of cell lines .

Propiedades

IUPAC Name |

(4aR)-5,6,10-trihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-10(2)11-9-12-13(16(23)14(11)21)20(5)8-6-7-19(3,4)18(20)17(24)15(12)22/h9-10,21,23-24H,6-8H2,1-5H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFALZMZLBCVCD-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C(=O)C(=C3C2(CCCC3(C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)C(=O)C(=C3[C@@]2(CCCC3(C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316595 | |

| Record name | 14-Deoxycoleon U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88664-09-9 | |

| Record name | 14-Deoxycoleon U | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88664-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14-Deoxycoleon U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.